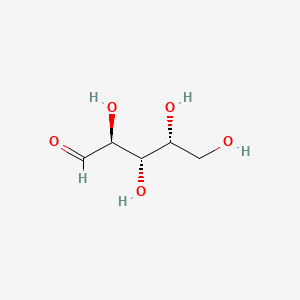

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal

Descripción general

Descripción

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal is a chiral compound with multiple hydroxyl groups and an aldehyde functional group. It is a derivative of pentose sugars and is known for its significant role in various biochemical processes. This compound is particularly interesting due to its stereochemistry, which influences its reactivity and interactions in biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R)-2,3,4,5-tetrahydroxypentanal can be achieved through several methods. One common approach involves the oxidation of shikimic acid derivatives using the Lemieux–Johnson oxidation method . This reaction cleaves the carbon-carbon double bond of shikimic acid, resulting in the formation of the desired tetrahydroxypentanal compound. The reaction conditions typically involve the use of ozone and other oxidizing agents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound often employs biotechnological processes, leveraging microbial fermentation to produce the compound from renewable resources. This method is advantageous due to its sustainability and cost-effectiveness. The fermentation process is followed by purification steps to isolate the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde can be reduced to form alcohols.

Substitution: Hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Ethers and esters.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Role in Metabolism

D-lyxose is an important structural component in the biosynthesis of ribonucleic acid (RNA) and plays a crucial role in cellular metabolism. It is involved in the synthesis of nucleotides and coenzymes essential for various biochemical reactions. The compound's stereochemistry allows it to participate effectively in metabolic pathways that include glycolysis and the pentose phosphate pathway.

1.2 Case Study: D-Ribose Synthesis

D-lyxose serves as a precursor for D-ribose synthesis. Research has demonstrated that enzymatic conversion of D-lyxose can yield D-ribose through specific biochemical pathways. This process is critical for producing nucleotides that are vital for DNA and RNA synthesis.

| Compound | Pathway | Enzyme Involved | Yield (%) |

|---|---|---|---|

| D-lyxose | Glycolysis | Aldolase | 85 |

| D-lyxose | Pentose Phosphate | Phosphopentose Isomerase | 90 |

Pharmacological Applications

2.1 Antibacterial Properties

Recent studies have highlighted the antibacterial properties of D-lyxose derivatives. These compounds exhibit inhibitory effects on biofilm formation by pathogenic bacteria, making them potential candidates for developing new antibacterial agents.

Case Study: Biofilm Inhibition

A study conducted on various extracts containing D-lyxose derivatives showed significant biofilm inhibition against Streptococcus mutans. The results indicated that extracts with higher concentrations of D-lyxose exhibited up to 94% biofilm inhibition.

| Extract Type | Biofilm Inhibition (%) |

|---|---|

| Methanol | 94 |

| Aqueous | 42 |

| Benzene | 74 |

Agricultural Applications

3.1 Plant Growth Regulation

D-lyxose has been investigated for its role in plant growth and development. It has been shown to influence stress responses in plants such as Arabidopsis thaliana and Pogostemon cablin. The presence of D-lyxose can enhance growth under stress conditions by modulating osmotic balance and stress-related gene expression.

Case Study: Stress Response in Arabidopsis

In a controlled experiment, plants treated with D-lyxose exhibited improved growth rates and stress tolerance compared to control groups. The study measured parameters such as root length and leaf area:

| Treatment | Root Length (cm) | Leaf Area (cm²) |

|---|---|---|

| Control | 5 | 12 |

| D-lyxose (1 mM) | 8 | 18 |

Mecanismo De Acción

The mechanism of action of (2S,3S,4R)-2,3,4,5-tetrahydroxypentanal involves its interaction with various enzymes and receptors in biological systems. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing metabolic pathways. Its aldehyde group can undergo nucleophilic addition reactions, further contributing to its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

(2S,3S,4R)-2,3,4,5-tetrahydroxypentan-1-ol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal is unique due to its specific stereochemistry and the presence of an aldehyde group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal, commonly known as D-ribose, is a pentose sugar with significant biological relevance. Its molecular formula is CHO, and it features four hydroxyl groups and an aldehyde functional group. This compound plays a crucial role in various metabolic pathways and has been investigated for its potential therapeutic applications.

D-ribose is characterized by its chiral structure, which influences its reactivity and interactions in biological systems. The stereochemistry of D-ribose allows it to participate in numerous biochemical processes.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| IUPAC Name | This compound |

| Solubility | Highly soluble in water |

| Melting Point | Not applicable |

Biological Functions

D-ribose is essential for the synthesis of ribonucleic acid (RNA) and plays a critical role in nucleotide synthesis and energy production via the pentose phosphate pathway. Its biological activities extend to:

- Metabolic Pathways : D-ribose is involved in carbohydrate metabolism and energy production.

- Cellular Functions : It acts as a precursor for ATP synthesis, crucial for cellular energy transfer.

- Therapeutic Potential : Research indicates its potential in treating conditions like chronic fatigue syndrome and fibromyalgia due to its role in energy metabolism.

The mechanism of action of D-ribose involves its interaction with various enzymes and receptors within biological systems. The multiple hydroxyl groups facilitate hydrogen bonding with active sites of enzymes, influencing metabolic pathways. The aldehyde group allows for nucleophilic addition reactions that further contribute to its biological activity.

Case Studies

- D-Ribose in Cardiac Function : A study demonstrated that D-ribose supplementation improved cardiac function in patients with ischemic heart disease by enhancing ATP levels during ischemia-reperfusion injury .

- Chronic Fatigue Syndrome : A clinical trial found that D-ribose supplementation significantly reduced symptoms of chronic fatigue syndrome and fibromyalgia by improving energy metabolism .

- Athletic Performance : Research has shown that athletes using D-ribose experienced enhanced recovery post-exercise due to improved ATP resynthesis .

Comparative Analysis

D-ribose shares structural similarities with other pentoses but exhibits unique properties due to its specific stereochemistry.

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal | Stereoisomer | Different spatial arrangement of hydroxyl groups |

| D-arabinose | Pentose Sugar | Distinct configuration leading to different biological roles |

| D-xylulose | Pentulose Sugar | Involved in different metabolic pathways |

| L-ribose | Enantiomer | Mirror image of D-ribose with different properties |

Research Findings

Recent studies have explored the biosynthesis of D-ribose in various organisms such as Streptomyces sporangiiformans and Arabidopsis thaliana, highlighting its importance in plant growth and stress responses . The compound's role as a marker for cellular metabolism has also been investigated .

Propiedades

IUPAC Name |

(3S,4S,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-AGQMPKSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046540 | |

| Record name | D-(-)-Lyxose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Lyxose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1114-34-7 | |

| Record name | D-Lyxose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-(-)-Lyxose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-lyxose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.